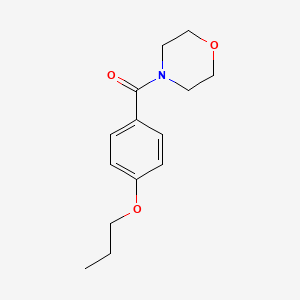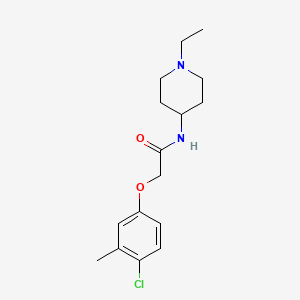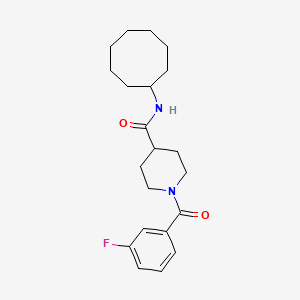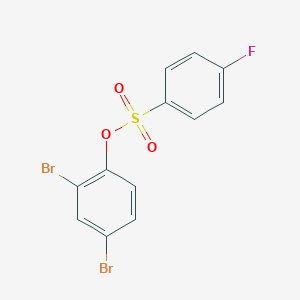
4-(4-propoxybenzoyl)morpholine
描述
4-(4-Propoxybenzoyl)morpholine, also known as PBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. PBM belongs to the class of benzoylmorpholine derivatives, which are known for their diverse pharmacological activities.
作用机制
The exact mechanism of action of 4-(4-propoxybenzoyl)morpholine is not fully understood. However, it has been proposed that 4-(4-propoxybenzoyl)morpholine exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. 4-(4-propoxybenzoyl)morpholine has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
4-(4-propoxybenzoyl)morpholine has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain, which are implicated in the development of neuroinflammation. 4-(4-propoxybenzoyl)morpholine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
实验室实验的优点和局限性
One of the main advantages of 4-(4-propoxybenzoyl)morpholine is its versatility in terms of its potential applications in drug development. 4-(4-propoxybenzoyl)morpholine has been found to exhibit a wide range of pharmacological activities, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of 4-(4-propoxybenzoyl)morpholine is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 4-(4-propoxybenzoyl)morpholine. One area of interest is the development of more efficient synthesis methods for 4-(4-propoxybenzoyl)morpholine, which could make it more accessible for use in drug development. Another area of interest is the investigation of the potential use of 4-(4-propoxybenzoyl)morpholine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to elucidate the exact mechanism of action of 4-(4-propoxybenzoyl)morpholine and to explore its potential applications in other areas of medicine.
Conclusion:
In conclusion, 4-(4-propoxybenzoyl)morpholine is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug development. The synthesis of 4-(4-propoxybenzoyl)morpholine involves the reaction of 4-propoxybenzoic acid with morpholine in the presence of a coupling agent such as DCC or EDC. 4-(4-propoxybenzoyl)morpholine has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Despite its limitations, 4-(4-propoxybenzoyl)morpholine is a versatile compound that holds great promise for the future of medicine.
科学研究应用
4-(4-propoxybenzoyl)morpholine has been extensively studied for its potential applications in drug development. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects. 4-(4-propoxybenzoyl)morpholine has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
morpholin-4-yl-(4-propoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-9-18-13-5-3-12(4-6-13)14(16)15-7-10-17-11-8-15/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWHESCTQXATDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,5-dimethoxyphenyl)-2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4644250.png)
![methyl 3-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4644252.png)
![3-({[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4644264.png)

![N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4644270.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4644276.png)

![2-(4-chloro-2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}phenoxy)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4644287.png)

![7-[(4-fluorophenyl)amino]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4644303.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-4-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B4644308.png)
![4-[(1-butyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B4644313.png)

